molecular formula C13H11ClFN3OS B5154018 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B5154018
M. Wt: 311.76 g/mol
InChI Key: OYRDWQPZVMSQJZ-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3OS/c1-2-20-13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDWQPZVMSQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the ethylsulfanyl group: This step might involve nucleophilic substitution using ethylthiol.

    Amidation: The final step could involve the reaction of the intermediate with 2-fluoroaniline to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, pyrimidine derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.

Industry

In industry, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(2-chlorophenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, for example, can affect the compound’s lipophilicity and metabolic stability.

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